molecular formula C17H17N5OS B2845182 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole CAS No. 2176152-39-7

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole

Cat. No.: B2845182
CAS No.: 2176152-39-7
M. Wt: 339.42
InChI Key: HFIKUDLIFYXRFK-UHFFFAOYSA-N
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Description

The compound 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole is a heterocyclic hybrid molecule integrating a 1,3-benzothiazole core, an 8-azabicyclo[3.2.1]octane scaffold, and a 1H-1,2,3-triazole substituent. The triazole moiety is critical due to its role in enhancing bioactivity through hydrogen bonding and π-π interactions with biological targets, as observed in pharmaceuticals and agrochemicals . Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective 1,4-substitution . The bicyclic framework and benzothiazole group contribute to metabolic stability and target affinity, positioning this compound as a candidate for enzyme inhibition or antimicrobial applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(16-19-14-3-1-2-4-15(14)24-16)22-11-5-6-12(22)10-13(9-11)21-8-7-18-20-21/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKUDLIFYXRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4S3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is favored due to its high yield and regioselectivity.

    Formation of Triazole Ring: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst under mild conditions to form the 1,2,3-triazole ring.

    Introduction of Azabicyclo Octane: The azabicyclo[3.2.1]octane moiety is introduced through a series of nucleophilic substitution reactions.

    Coupling with Benzothiazole: The final step involves coupling the triazole-azabicyclo intermediate with a benzothiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against HIV. Studies have shown that derivatives can inhibit viral replication by modulating CCR5 receptors critical for HIV entry into host cells. A notable study published in 2023 demonstrated a dose-dependent inhibition of HIV replication with an IC50 value in the low micromolar range, suggesting its potential as a lead structure for new antiviral agents targeting HIV .

Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Candida albicans. Laboratory tests revealed that certain derivatives exhibited significant antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL—lower than conventional treatments like fluconazole. The mechanism of action appears to involve disruption of fungal cell wall integrity and interference with essential metabolic pathways .

Enzyme Inhibition

Another important application is the inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that the triazole moiety interacts with specific isoforms of cytochrome P450, potentially affecting the metabolism of various drugs .

Study 1: Antiviral Efficacy Against HIV

A comprehensive study conducted in 2023 focused on the antiviral efficacy of this compound against multiple HIV strains. The findings indicated that derivatives could significantly reduce viral loads in vitro, highlighting the compound's potential for developing novel antiviral therapies .

Study 2: Antifungal Activity Evaluation

In a separate investigation targeting antifungal properties, researchers tested various derivatives against Candida albicans. The most effective derivative showed an MIC value significantly lower than standard antifungal agents, suggesting promising avenues for new antifungal drug development based on this compound .

Data Table: Biological Activities Overview

Activity Target IC50/MIC Mechanism Study Reference
AntiviralHIVLow micromolarModulation of CCR5 receptors
AntifungalCandida albicans16 µg/mLDisruption of cell wall integrity
Enzyme InhibitionCytochrome P450Not specifiedInteraction with specific isoforms

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the benzothiazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituents on the azabicyclo[3.2.1]octane or benzothiazole moieties. Notable examples include:

Compound Name Substituent at Position 3 of Azabicyclo[3.2.1]octane Benzothiazole Modifications Molecular Formula Molecular Weight (g/mol)
2-[3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole (Target) 1H-1,2,3-Triazol-1-yl None C₁₉H₁₈N₆OS 394.45
6-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole 1H-Pyrazol-1-yl Position 6 substitution C₁₈H₁₇N₅OS 375.42
2-Methyl-6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one 1H-1,2,4-Triazol-1-yl Dihydropyridazinone core C₁₅H₁₈N₆O₂ 314.34

Key Observations :

  • Triazole vs.
  • Triazole Isomerism : The 1H-1,2,4-triazol-1-yl variant alters nitrogen positioning, affecting electronic properties and steric interactions.

Research Findings and Implications

Enzyme Inhibition : The target compound’s 1,2,3-triazole moiety is pivotal for CA-II inhibition, outperforming pyrazole and 1,2,4-triazole analogs in silico studies .

Metabolic Stability: The 8-azabicyclo[3.2.1]octane scaffold confers rigidity, reducing metabolic degradation compared to flexible dihydropyridazinone derivatives .

Synergy with Benzothiazole : The benzothiazole core enhances lipophilicity and membrane permeability, critical for CNS-targeting agents, a feature absent in simpler triazole-azabicyclo hybrids .

Biological Activity

The compound 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole is a derivative of azabicyclo compounds that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring
  • An azabicyclo[3.2.1]octane moiety
  • A benzothiazole unit

This structural configuration is significant for its biological activity as it allows for diverse interactions with biological targets.

Research indicates that compounds similar to This compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory effects on enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH), which are involved in inflammatory processes .
  • Modulation of Receptor Activity : Some derivatives have been identified as modulators of CCR5 receptors, which are implicated in HIV infection and inflammatory diseases .

2. Pharmacological Effects

The pharmacological effects observed include:

  • Anti-inflammatory Properties : The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects.
  • Analgesic Effects : The elevation of PEA levels also contributes to analgesic properties in various pain models .

Case Study 1: In Vitro and In Vivo Studies

A study focused on a similar azabicyclo compound demonstrated significant anti-inflammatory effects in animal models. The compound was administered to mice with induced inflammation, resulting in reduced swelling and pain sensitivity compared to control groups. The mechanism was attributed to the non-covalent inhibition of NAAA .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the azabicyclo structure could enhance biological activity. For example, substituents at specific positions on the triazole ring were found to significantly increase potency against human NAAA, with some derivatives exhibiting IC50 values in the low nanomolar range .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Effect
Compound ANAAA0.042Anti-inflammatory
Compound BFAAH0.075Analgesic
Compound CCCR50.100Antiviral

Table 2: Structure-Activity Relationship Analysis

ModificationPositionActivity Change
Methyl GroupParaIncreased potency
HydroxylMetaDecreased potency
FluoroOrthoEnhanced selectivity

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Methodological Answer:

  • The synthesis involves multi-step routes, including cyclization of the bicyclic framework and coupling with the benzothiazole moiety. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction efficiency .
  • Temperature control : Maintaining reflux conditions (e.g., 60–80°C) during triazole ring formation reduces side reactions .
  • Catalyst use : Transition-metal catalysts (e.g., Cu(I) for click chemistry) enhance regioselectivity in triazole formation .
    • Advanced techniques like continuous flow reactors can scale up synthesis while improving purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry of the azabicyclo[3.2.1]octane core and confirms triazole-benzothiazole connectivity .
  • NMR spectroscopy :
  • 1^1H NMR identifies proton environments (e.g., azabicyclo methyl groups at δ 1.2–1.8 ppm and triazole protons at δ 7.5–8.0 ppm) .
  • 13^{13}C NMR confirms carbonyl carbon signals (e.g., 8-carbonyl at ~170 ppm) .
    • FT-IR : Validates functional groups (e.g., C=O stretch at 1650–1750 cm1^{-1}) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or proteases due to the triazole’s metal-binding capacity .
  • Antimicrobial activity : Use standardized MIC assays against Candida albicans or Aspergillus niger, as benzothiazole derivatives show antifungal potential .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, noting EC50_{50} values .

Advanced Research Questions

Q. How can contradictory data on biological activity between analogs be resolved?

Methodological Answer:

  • Structural-activity analysis : Compare substituent effects using analogs (e.g., phenyl vs. methyl groups on the triazole). For example, phenyl substitution increases hydrophobicity, altering membrane permeability .
  • Computational modeling : Perform molecular docking to assess binding affinity variations (e.g., triazole interactions with ATP-binding pockets) .
  • Meta-analysis : Aggregate data from structurally similar compounds (e.g., 8-azabicyclo derivatives) to identify trends in activity cliffs .

Q. What strategies are effective for in silico modeling of this compound’s interactions with biological targets?

Methodological Answer:

  • Target selection : Prioritize proteins with known triazole/benzothiazole affinity (e.g., HIV-1 protease, cytochrome P450) .
  • Docking protocols :
  • Use AutoDock Vina with AMBER force fields to simulate ligand-protein interactions .
  • Validate predictions with MD simulations (e.g., 100 ns trajectories to assess binding stability) .
    • ADMET profiling : Predict pharmacokinetics using SwissADME, focusing on logP (target <5) and bioavailability scores .

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole coupling) be experimentally validated?

Methodological Answer:

  • Isotopic labeling : Use 15^{15}N-labeled azides to track triazole formation via 15^{15}N NMR .
  • Kinetic studies : Monitor reaction progress with in-situ IR to identify rate-determining steps (e.g., azide-alkyne cycloaddition) .
  • Intermediate trapping : Quench reactions at timed intervals and isolate intermediates (e.g., azide precursors) for LC-MS analysis .

Q. What approaches are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents systematically (e.g., triazole N1 vs. N2 substitution, benzothiazole fluorination) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors in the azabicyclo core) .

Q. How can enantiomer-specific effects be investigated given the compound’s stereochemical complexity?

Methodological Answer:

  • Chiral resolution : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • Biological assays : Compare activity of individual enantiomers in enzyme inhibition (e.g., IC50_{50} differences >10-fold indicate stereospecificity) .
  • Circular dichroism (CD) : Correlate absolute configuration with optical activity .

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